molecular formula C14H15NO5 B238609 Periandradulcin A CAS No. 135545-88-9

Periandradulcin A

Cat. No.: B238609
CAS No.: 135545-88-9
M. Wt: 1107.2 g/mol
InChI Key: LZTRWBPIEBHLJP-UHFFFAOYSA-N
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Description

The compound “Periandradulcin A” is a highly complex organic molecule. Compounds of this nature often exhibit unique chemical properties and biological activities, making them of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective oxidation and reduction reactions, and careful control of stereochemistry. The specific synthetic route would depend on the desired configuration and functionalization of the molecule.

Industrial Production Methods

Industrial production of complex organic molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve the use of advanced techniques such as flow chemistry, high-throughput screening of catalysts, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and formyl groups.

    Reduction: Reduction reactions could target the formyl group, converting it to an alcohol.

    Substitution: Substitution reactions might occur at the aromatic rings or the hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the formyl group could yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, such compounds are often studied for their unique reactivity and potential as building blocks for more complex molecules.

Biology

In biological research, these compounds may be investigated for their interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, complex organic molecules are frequently explored for their potential as therapeutic agents, particularly in the treatment of diseases where traditional small molecules are ineffective.

Industry

In industry, these compounds might be used in the development of new materials, such as polymers or nanomaterials, with specialized properties.

Mechanism of Action

The mechanism of action of such a compound would depend on its specific structure and functional groups. It might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or chemical modification.

Properties

IUPAC Name

6-[[14b-formyl-9-(4-hydroxy-3,5-dimethoxybenzoyl)oxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H82O22/c1-25-36(60)39(63)42(66)48(73-25)77-44-37(61)29(59)22-72-49(44)78-45-41(65)40(64)43(46(67)68)76-50(45)75-34-13-15-56(24-58)32(51(34,2)3)12-14-55(7)33(56)11-10-27-28-20-52(4,23-57)21-35(53(28,5)16-17-54(27,55)6)74-47(69)26-18-30(70-8)38(62)31(19-26)71-9/h18-20,24-25,27,29,32-37,39-45,48-50,57,59-66H,10-17,21-23H2,1-9H3,(H,67,68)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTRWBPIEBHLJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3C(C(C(OC3OC4CCC5(C6CCC7C8=CC(CC(C8(CCC7(C6(CCC5C4(C)C)C)C)C)OC(=O)C9=CC(=C(C(=C9)OC)O)OC)(C)CO)C=O)C(=O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H82O22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1107.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135545-88-9
Record name Periandradulcin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135545889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Periandradulcin A
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Periandradulcin A
Reactant of Route 5
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Reactant of Route 6
Periandradulcin A

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